![molecular formula C11H14N2O2S B14144537 Methyl 2-[(dimethylcarbamothioyl)amino]benzoate CAS No. 883035-25-4](/img/structure/B14144537.png)
Methyl 2-[(dimethylcarbamothioyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(dimethylcarbamothioyl)amino]benzoate is an organic compound with a molecular formula of C10H12N2O2S. It is a derivative of benzoic acid and is known for its applications in various fields, including organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-[(dimethylcarbamothioyl)amino]benzoate can be synthesized through the methylation of 2-aminobenzoic acid with dimethylcarbamothioyl chloride. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the methylation process. The reaction is carried out at room temperature and requires careful control of reaction conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale methylation processes. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(dimethylcarbamothioyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylcarbamothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-[(dimethylcarbamothioyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(dimethylcarbamothioyl)amino]benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(methylamino)benzoate: Similar structure but lacks the dimethylcarbamothioyl group.
Methyl 2-(formylamino)benzoate: Contains a formylamino group instead of the dimethylcarbamothioyl group.
Uniqueness
Methyl 2-[(dimethylcarbamothioyl)amino]benzoate is unique due to its specific functional group, which imparts distinct chemical and biological properties. This makes it valuable in applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
883035-25-4 |
|---|---|
Fórmula molecular |
C11H14N2O2S |
Peso molecular |
238.31 g/mol |
Nombre IUPAC |
methyl 2-(dimethylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C11H14N2O2S/c1-13(2)11(16)12-9-7-5-4-6-8(9)10(14)15-3/h4-7H,1-3H3,(H,12,16) |
Clave InChI |
YBYIKTCDLZXUAK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=S)NC1=CC=CC=C1C(=O)OC |
Solubilidad |
34.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




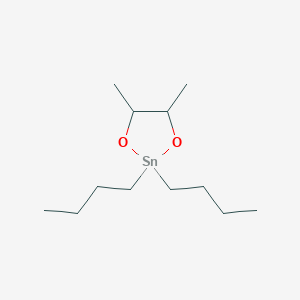
![(5-Methylthiophen-2-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B14144473.png)
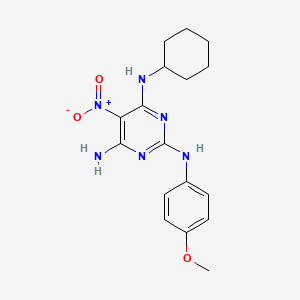


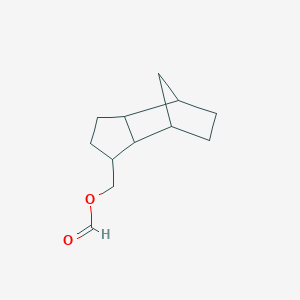


![1,6-Diethenylbicyclo[4.1.0]heptane](/img/structure/B14144503.png)
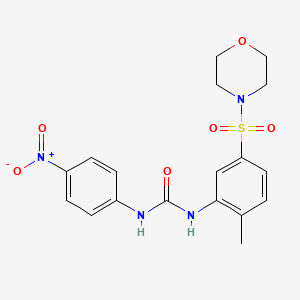
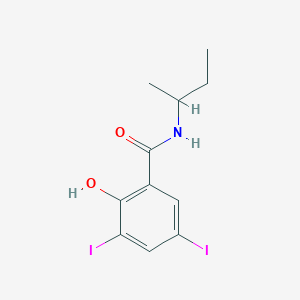
![4,4-Bis(trifluoromethyl)bicyclo[3.2.0]hepta-2,6-diene](/img/structure/B14144533.png)
